molecular formula C11H13Br2NO B3238441 4-(2,6-Dibromobenzyl)morpholine CAS No. 1414870-68-0

4-(2,6-Dibromobenzyl)morpholine

Cat. No.: B3238441
CAS No.: 1414870-68-0
M. Wt: 335.03 g/mol
InChI Key: AJRIGFKDXUUREB-UHFFFAOYSA-N
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Description

4-(2,6-Dibromobenzyl)morpholine is a chemical compound of interest in scientific research. Its structure combines a morpholine ring, a common feature in pharmaceuticals and ligands, with a 2,6-dibromobenzyl group. The morpholine ring is a known pharmacophore found in molecules with a range of biological activities. Researchers investigate this specific scaffold for its potential application in various fields, including as a building block in organic synthesis or as a precursor in the development of bioactive molecules. The bromine atoms on the benzyl ring offer reactive sites for further chemical modification through cross-coupling reactions, making this compound a versatile intermediate for creating libraries of compounds for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2,6-dibromophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIGFKDXUUREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264736
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-68-0
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 4 2,6 Dibromobenzyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Atom in N-Benzylated Systems

The nitrogen atom in the morpholine ring of 4-(2,6-dibromobenzyl)morpholine is a key center of reactivity. As a secondary amine derivative, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic.

In N-benzylated systems, the reactivity of the morpholine nitrogen is influenced by several factors. The benzyl (B1604629) group itself is electron-withdrawing, which can slightly reduce the nucleophilicity of the nitrogen compared to a simple N-alkylmorpholine. However, the nitrogen atom remains sufficiently nucleophilic to participate in a variety of reactions.

Studies on similar N-substituted morpholines have shown that the nitrogen can be readily protonated by acids to form morpholinium salts. It can also act as a nucleophile in reactions with electrophiles. For instance, N-alkylation of morpholine with benzyl alcohols has been achieved using various catalysts. researchgate.net The lone pair on the nitrogen can also participate in the formation of coordination complexes with metal ions.

The steric hindrance around the nitrogen atom, influenced by the conformation of the morpholine ring and the presence of the bulky 2,6-dibromobenzyl group, also plays a role in its reactivity. This steric crowding can affect the rate and feasibility of reactions involving the nitrogen atom.

Computational studies on morpholine and its derivatives have provided insights into their reactivity. For example, the pyramidalization of the nitrogen atom in morpholine enamines has been shown to decrease their nucleophilicity compared to pyrrolidine (B122466) enamines. nih.gov This is attributed to the presence of the oxygen atom in the ring and the resulting electronic effects. nih.gov

Role of Bromine Substituents on Aromatic Ring Reactivity

The two bromine atoms at the ortho positions of the benzyl group significantly influence the reactivity of the aromatic ring. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. youtube.comlibretexts.org This effect pulls electron density away from the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). youtube.comlibretexts.org

Despite being deactivating, halogens are ortho-, para-directing. youtube.com This is because the halogen atoms can donate a lone pair of electrons to the aromatic ring through resonance, which helps to stabilize the carbocation intermediate formed during electrophilic attack at the ortho and para positions. youtube.com In the case of this compound, the two bromine atoms would direct incoming electrophiles to the positions ortho and para to themselves. However, the existing substitution pattern means the only available positions for further substitution are meta to the benzyl group.

The presence of two bulky bromine atoms in the ortho positions also introduces significant steric hindrance. This steric effect can further hinder or even prevent certain reactions from occurring at the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Potential

Electrophilic Aromatic Substitution:

The potential for electrophilic aromatic substitution on the dibrominated ring of this compound is low. As discussed, the two bromine atoms are deactivating, making the ring less reactive towards electrophiles. uomustansiriyah.edu.iqmsu.edu The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. youtube.commsu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2). uomustansiriyah.edu.iq

Sulfonation: Introduction of a sulfonic acid group (-SO3H). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. uomustansiriyah.edu.iq

For this compound, the deactivating nature of the bromine atoms would require harsh reaction conditions to facilitate any of these substitutions. lumenlearning.com Furthermore, the steric hindrance from the two ortho-bromine atoms and the benzyl-morpholine substituent would likely make substitution at the remaining ring positions challenging.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. wikipedia.orgphiladelphia.edu.jolibretexts.org These electron-withdrawing groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In the case of this compound, the bromine atoms are the potential leaving groups. However, the benzyl-morpholine group is not a strong electron-withdrawing group. Therefore, direct nucleophilic aromatic substitution of the bromine atoms is unlikely to occur under standard conditions. More forcing conditions or the use of specific catalysts would be necessary to promote such a reaction.

Investigations into Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aryl Bromide Positions

The bromine atoms on the aromatic ring of this compound provide reactive handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.comnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov The bromine atoms in this compound can readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to introduce new aryl, heteroaryl, alkyl, or alkenyl groups at the ortho positions. nih.govthieme-connect.demdpi.com The choice of palladium catalyst and ligands is crucial for the success of these reactions, with systems like CataXCium A Pd G3 showing effectiveness for coupling on ortho-bromoanilines. nih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govlibretexts.org The bromine atoms of this compound could potentially undergo Heck reactions with various alkenes. This would lead to the formation of stilbene-like structures or other vinylated derivatives. The reaction typically involves a palladium(0) catalyst and a base. libretexts.org Intramolecular Heck reactions are also a valuable strategy for constructing cyclic structures. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The aryl bromide positions in this compound are suitable for Sonogashira coupling with terminal alkynes, leading to the synthesis of diarylacetylene derivatives. beilstein-journals.orgnih.gov Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for this compound:

Coupling ReactionReactantPotential Product
Suzuki-MiyauraAr'B(OH)₂4-(2-Aryl-6-bromobenzyl)morpholine or 4-(2,6-Diarylbenzyl)morpholine
HeckR-CH=CH₂4-(2-Bromo-6-vinylbenzyl)morpholine or 4-(2,6-Divinylbenzyl)morpholine
SonogashiraR-C≡CH4-(2-Alkynyl-6-bromobenzyl)morpholine or 4-(2,6-Dialkynylbenzyl)morpholine

Oxidative and Reductive Transformations of the Benzyl-Morpholine Moiety

The benzyl-morpholine moiety in this compound can undergo both oxidative and reductive transformations.

Oxidation:

The benzylic position (the CH₂ group connecting the aromatic ring to the morpholine nitrogen) is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the benzylic carbon to a carbonyl group, forming the corresponding benzoyl-morpholine derivative. However, the presence of the electron-withdrawing bromine atoms might make this oxidation more difficult compared to an unsubstituted benzyl group. The morpholine ring itself can also be subject to oxidation, potentially leading to ring-opening or the formation of N-oxides under specific conditions.

Reduction:

The benzyl group can be cleaved under certain reductive conditions, a process known as debenzylation. This typically involves catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or the use of strong reducing agents. Cleavage of the benzyl group would yield morpholine and 2,6-dibromotoluene.

The bromine atoms on the aromatic ring can also be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like zinc dust in the presence of an acid. Stepwise reduction could potentially lead to the formation of 4-(2-bromobenzyl)morpholine (B1272717) and subsequently 4-benzylmorpholine (B76435).

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound typically involves the N-alkylation of morpholine with 2,6-dibromobenzyl halide (e.g., bromide or chloride). This reaction proceeds via a nucleophilic substitution mechanism.

The key mechanistic steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic benzylic carbon of the 2,6-dibromobenzyl halide.

Transition State: A transition state is formed where the N-C bond is partially formed and the C-X (where X is the halogen) bond is partially broken.

Product Formation: The halide ion departs as a leaving group, resulting in the formation of the N-benzylated morpholinium salt.

Deprotonation: A base, which can be another molecule of morpholine or an added base, removes the proton from the nitrogen atom to yield the final product, this compound.

The rate of this reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. The presence of the two ortho-bromine atoms may sterically hinder the approach of the morpholine nucleophile to the benzylic carbon, potentially slowing down the reaction compared to the reaction with an unsubstituted benzyl halide.

Spectroscopic and Advanced Structural Characterization Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-(2,6-Dibromobenzyl)morpholine, a full suite of NMR experiments would provide comprehensive structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring and the benzyl (B1604629) group. The morpholine protons typically appear as multiplets in the 2.5-4.0 ppm range. Specifically, the protons adjacent to the nitrogen (N-CH₂) would be expected around 2.5-2.8 ppm, and those adjacent to the oxygen (O-CH₂) would be shifted downfield to approximately 3.6-3.8 ppm. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet around 3.5-4.0 ppm. The aromatic protons of the 2,6-dibromophenyl ring would present as a multiplet in the aromatic region (typically 7.0-7.6 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The morpholine ring carbons would show two distinct signals: one for the carbons next to the nitrogen (C-N) around 53-55 ppm and another for the carbons next to the oxygen (C-O) around 66-68 ppm. The benzylic carbon (Ar-CH₂) would be expected in the range of 60-65 ppm. The carbons of the dibrominated benzene (B151609) ring would appear in the aromatic region (120-140 ppm), with the carbon atoms directly bonded to bromine showing characteristic shifts.

Conformational Analysis: The morpholine ring typically adopts a chair conformation. NMR studies, particularly the analysis of coupling constants and NOE data, would be essential to confirm this and to investigate the orientation (axial vs. equatorial) of the 2,6-dibromobenzyl substituent. sigmaaldrich.comresearchgate.net

Data Table (Hypothetical)

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Morpholine H (next to N) Data not available -
Morpholine H (next to O) Data not available -
Benzyl CH₂ Data not available -
Aromatic H Data not available -
Morpholine C (next to N) - Data not available
Morpholine C (next to O) - Data not available
Benzyl C - Data not available
Aromatic C (unsubstituted) - Data not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several key absorption bands. These would include C-H stretching vibrations from the aliphatic morpholine ring and the aromatic ring (typically 2800-3100 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (around 1115-1125 cm⁻¹), and C-N stretching of the tertiary amine (around 1100-1200 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be a prominent feature.

Data Table (Hypothetical)

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aliphatic C-H Stretch Data not available Data not available
Aromatic C-H Stretch Data not available Data not available
C-O-C Stretch Data not available Data not available
C-N Stretch Data not available Data not available
Aromatic C=C Stretch Data not available Data not available

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound (C₁₁H₁₃Br₂NO). This would confirm the molecular formula, taking advantage of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation would likely involve the cleavage of the benzyl-morpholine bond, leading to characteristic fragment ions. Expected fragments would include the morpholinomethyl cation and the dibromobenzyl cation or radical. Analysis of these fragments helps to piece together the structure of the parent molecule.

Data Table (Hypothetical)

Ion Proposed Structure m/z (calculated)
[M]⁺ [C₁₁H₁₃Br₂NO]⁺ Data not available
[M-C₄H₈NO]⁺ [C₇H₅Br₂]⁺ Data not available

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state.

If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the morpholine ring (e.g., the degree of puckering in its chair form) and the torsional angles defining the orientation of the benzyl group relative to the morpholine ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or other non-covalent interactions that stabilize the crystal structure.

As of now, no published crystal structure for this compound has been found in crystallographic databases. researchgate.netebi.ac.uk

Data Table (Hypothetical)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (e.g., C-Br, C-N, C-O) Data not available

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized (for instance, by introducing a chiral center on the morpholine or benzyl moiety), then CD spectroscopy would become a relevant and powerful tool for:

Confirming the presence of chirality.

Determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the enantiomers, often in conjunction with computational predictions.

Since no chiral derivatives of this compound are discussed in the available literature, no CD data can be presented.

Computational Chemistry and Theoretical Studies of 4 2,6 Dibromobenzyl Morpholine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of a compound. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and the stable arrangement of atoms in a molecule.

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, and DFT methods , which use the electron density to calculate molecular properties, would be employed to optimize the geometry of 4-(2,6-dibromobenzyl)morpholine. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar morpholine-containing structures have successfully predicted their geometries. scielo.org.mx

Electronic Structure Analysis: These calculations also yield information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and electronic excitation properties.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of these different arrangements and their relative energies.

For this compound, the primary sources of conformational flexibility are the morpholine (B109124) ring and the bond connecting the benzyl (B1604629) group to the morpholine nitrogen.

Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net Computational methods can calculate the energy barrier for the ring to flip from one chair form to another. researchgate.net

Rotational Isomers (Rotamers): Rotation around the C-N bond between the benzyl and morpholine moieties would lead to different rotamers. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers to interconversion (transition states). Studies on similar substituted morpholines have utilized these techniques to understand preferred spatial arrangements. researchgate.net

Table 1: Illustrative Conformational Data for this compound

ConformerKey Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
Anti ~180°0.00 (Hypothetical)~70 (Hypothetical)
Gauche ~60°0.80 (Hypothetical)~30 (Hypothetical)
Eclipsed (Transition State) ~0°4.50 (Hypothetical)<0.1 (Hypothetical)

This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from conformational analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

Predicting Reactive Sites: The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the morpholine ring due to its lone pairs of electrons. The area around the hydrogen atoms would be positive, and the bromine atoms would also influence the electrostatic potential on the benzene (B151609) ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predictions are often scaled using linear regression against experimental data for a set of known molecules to improve accuracy. nih.gov For N-substituted morpholines, the chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms are distinct and sensitive to the nature of the substituent. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the calculated spectrum with an experimental one can help assign the observed bands to specific molecular vibrations, such as C-H stretches, C-O stretches, or ring deformations. scielo.org.mx The NIST Chemistry WebBook provides experimental IR spectra for the parent morpholine molecule that can serve as a baseline for comparison. nist.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm) (Hypothetical)Predicted ¹³C Shift (ppm) (Hypothetical)
Morpholine Hα (O-CH₂) 3.70 - 3.8067.0 - 68.0
Morpholine Hβ (N-CH₂) 2.50 - 2.6053.0 - 54.0
Benzyl CH₂ 3.60 - 3.7058.0 - 59.0
Aromatic H 7.10 - 7.50128.0 - 135.0
Aromatic C-Br ---120.0 - 122.0

This table is illustrative. Actual predicted values would require specific DFT calculations. The ranges are based on typical values for similar structural motifs. researchgate.netbmrb.io

Reaction Pathway Modeling and Transition State Analysis for Key Synthetic Transformations

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. A key synthetic route to this compound would likely involve the nucleophilic substitution of 2,6-dibromobenzyl bromide with morpholine.

Modeling the Reaction: By calculating the energies of the reactants, products, and any intermediates, a reaction energy profile can be constructed.

Transition State Analysis: The highest point on this energy profile is the transition state, which represents the energy barrier for the reaction. Computational software can search for the geometry of this transition state. Analyzing its structure provides insights into how the bonds are breaking and forming during the reaction, and the calculated energy barrier can be related to the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

Building a Model: To build a QSAR model for analogues of this compound, one would first need a dataset of similar compounds with measured biological activity (e.g., as enzyme inhibitors). nih.gov For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. Statistical methods are then used to find a mathematical equation that links these descriptors to the activity. researchgate.net

Predictive Power: A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. e3s-conferences.org For example, a QSAR study on morpholine derivatives acting as dopamine (B1211576) receptor ligands identified key structural features around the aromatic ring and the morpholine system that were crucial for affinity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

If this compound or its analogues are being investigated for therapeutic purposes, molecular docking and molecular dynamics (MD) simulations are used to study how they might bind to a biological target, such as a protein or enzyme. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms fit the ligand into the receptor's binding site and score the different poses based on their steric and electrostatic complementarity. This provides a static snapshot of the potential binding mode and can estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the ligand-receptor complex over time. nih.gov By simulating the motions of all atoms in the system, MD provides a dynamic view of the binding stability, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes that occur upon binding.

Analytical Method Development and Validation Excluding Basic Identification Data

Development of Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Matrices

Chromatographic techniques are the cornerstone for separating and quantifying 4-(2,6-Dibromobenzyl)morpholine in research samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary candidate for the analysis of this compound, given its molecular weight and polarity. The development of an HPLC method would involve:

Column Selection: A C18 or C8 column is typically effective for separating brominated organic compounds. nih.govderpharmachemica.com The choice depends on the desired retention and selectivity.

Mobile Phase Optimization: A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. derpharmachemica.comnih.gov The ratio of organic to aqueous phase would be optimized to achieve adequate retention and separation from impurities. The pH of the buffer can be adjusted to control the ionization state of the morpholine (B109124) ring, thereby influencing peak shape and retention time. nih.gov

Detector: A UV detector is suitable, with the detection wavelength selected based on the UV absorbance maxima of the dibromobenzyl chromophore. For instance, methods for similar benzodiazepine (B76468) structures have utilized detection at 240 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification based on mass spectra. For this compound, direct analysis may be possible, but derivatization is often employed for morpholine-containing compounds to improve volatility and chromatographic performance. nih.govresearchgate.net

Derivatization: The morpholine nitrogen can be derivatized, for example, through nitrosation under acidic conditions to form a more volatile N-nitrosomorpholine derivative, which can then be readily analyzed by GC-MS. nih.govresearchgate.net This approach has been shown to increase sensitivity significantly. nih.gov

GC Conditions: A capillary column with a non-polar or medium-polarity stationary phase would be selected. The temperature program (initial temperature, ramp rate, final temperature) would be optimized to ensure the separation of the target analyte from any impurities or matrix components.

Mass Spectrometry: The mass spectrometer would typically be operated in electron ionization (EI) mode. The resulting fragmentation pattern provides a structural fingerprint for unambiguous identification. researchgate.net

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Robustness

Once a chromatographic method is developed, it must be validated to demonstrate its reliability. Validation is performed according to established guidelines and assesses several key performance characteristics. researchgate.net

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a range where the detector response is directly proportional to the concentration. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.999. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a related compound, morpholine, a GC-MS method achieved an LOD of 7.3 µg·L⁻¹ and an LOQ of 24.4 µg·L⁻¹. nih.govresearchgate.net

Accuracy: This parameter measures the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%.

Precision: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). For robust methods, RSD values are generally required to be less than 2%. nih.gov

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). researchgate.net This ensures the method's reliability during routine use.

The table below summarizes typical validation parameters that would be established for an analytical method for this compound, based on data from analogous compounds. nih.govnih.govresearchgate.net

ParameterSpecificationTypical Value/Range
Linearity Correlation Coefficient (r²)> 0.999
RangeDependent on application (e.g., 0.1 - 2.0 mg/mL)
LOD Signal-to-Noise Ratio~3:1
LOQ Signal-to-Noise Ratio~10:1
Accuracy % Recovery98.0% - 102.0%
Precision Relative Standard Deviation (RSD)< 2.0%
Robustness % RSD after minor changes< 2.0%

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-HRMS, GCxGC-MS)

For the analysis of this compound in highly complex research matrices, such as in impurity profiling or metabolite identification studies, more advanced analytical techniques are required.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique couples the separation power of HPLC with the high mass accuracy and resolution of mass analyzers like Orbitrap or Time-of-Flight (TOF). LC-HRMS is invaluable for identifying unknown compounds in a mixture without the need for authentic standards. nih.gov Its high resolving power allows for the determination of elemental compositions from accurate mass measurements, facilitating the structural elucidation of impurities and degradation products.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC-MS offers a significant increase in separation power compared to conventional GC-MS. unito.it In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before entering the mass spectrometer. This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, making it ideal for resolving co-eluting components in very complex samples. unito.it This would be particularly useful for separating isomers or closely related analogues of this compound that may not be resolved by a single chromatographic dimension.

Stability Studies under Various Experimental Conditions

Stability testing is essential to determine how the quality of this compound varies over time under the influence of environmental factors. A validated, stability-indicating analytical method—one that can resolve the parent compound from its degradation products—is used for these studies.

The stability of a solution of the compound would be assessed under various conditions, such as:

Short-Term Stability: Assessing the stability of sample solutions at room temperature and under refrigeration over a period of hours to days. For example, a study on bromhexine (B1221334) showed no significant degradation over 72 hours at both room temperature (25 ± 1°C) and under refrigeration (8 ± 0.5°C), with RSD values for peak areas well below 1%. nih.gov

Forced Degradation: The compound would be intentionally subjected to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and photolysis. This helps to identify potential degradation pathways and degradation products, which is critical for developing a stability-indicating method.

The results from these studies are crucial for defining appropriate storage and handling conditions for the compound in a research setting.

Applications in Chemical Biology and Pre Clinical Research Excluding Clinical Human Trial Data, Safety, Adverse Effects, Dosage

Structure-Activity Relationship (SAR) Studies for 4-(2,6-Dibromobenzyl)morpholine Analogues

Influence of Benzyl (B1604629) Moiety Modifications

While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in publicly available research, the broader class of benzyl-morpholine derivatives has been subject to investigation. These studies reveal that modifications to the benzyl portion of the molecule are critical in determining biological activity.

SAR studies on various morpholine (B109124) derivatives indicate that the presence and position of substituents on the aromatic ring, such as the two bromine atoms in this compound, significantly impact efficacy. For instance, research on other morpholine-containing compounds has shown that incorporating halogen groups on an attached aromatic ring can lead to an increase in inhibitory activity against certain cancer cell lines like HepG2. sci-hub.se In the development of quinazoline (B50416) derivatives as EGFR kinase inhibitors, the substitution pattern on the aniline (B41778) residue, a related aromatic amine structure, was found to be crucial; a chloro-substituent in the meta position, for example, increased inhibitory activity. mdpi.com The introduction of a fluorine substituent at the C-2 position of a benzene (B151609) ring was also found to be vital for the inhibitory activity of certain EGFR inhibitors. mdpi.com

These findings suggest that the specific dibromo-substitution pattern on the benzyl ring of this compound is a key determinant of its chemical properties and likely its biological interactions.

Role of Morpholine Ring Substituents

The morpholine ring is a common scaffold in medicinal chemistry, often considered a "privileged structure" due to its favorable physicochemical and metabolic properties. nih.govresearchgate.netnih.govsci-hub.se Its ability to modulate pharmacokinetics and solubility makes it a frequent choice in drug design. acs.orgresearchgate.net Modifications to the morpholine ring itself can fine-tune a compound's properties.

For example, in the development of mTOR kinase inhibitors, introducing substituents on the morpholine ring has been explored to enhance selectivity. nih.gov Researchers have studied ethylene-bridged morpholines (e.g., between positions 3 and 5) to develop brain-penetrant mTOR inhibitors. nih.gov Such bridged analogs are often effective at decreasing lipophilicity, which can be advantageous for CNS drug candidates. nih.gov In other studies, replacing the morpholine ring with isosteres like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) has been investigated to create novel compounds with improved metabolic stability and selectivity. nih.gov These strategic modifications highlight the versatility of the morpholine scaffold in tailoring a molecule for a specific biological target and improving its drug-like properties. sci-hub.se

Biochemical and Cellular Mechanism Investigations in In Vitro Models

The mechanisms of action for morpholine-containing compounds are diverse and target-dependent. In agricultural applications, morpholine fungicides like fenpropimorph (B1672530) and tridemorph (B114830) act by inhibiting multiple sites in the ergosterol (B1671047) biosynthesis pathway. nih.govbcpc.org Specifically, they target the sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase enzymes, leading to a depletion of ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption of the cell membrane integrity is lethal to the fungus.

In the context of oncology and cell biology research, morpholine derivatives have been identified as potent inhibitors of various protein kinases. The morpholine moiety is a key feature in several inhibitors of the phosphoinositide 3-kinase (PI3K) and mTOR (mechanistic target of rapamycin) signaling pathways, which are crucial for cell growth, proliferation, and survival. nih.govnih.gov For instance, the compound LY294002, a well-known PI3K inhibitor, features a morpholine ring that is integral to its activity. sci-hub.se Docking studies have shown that the morpholine group can form critical interactions within the ATP-binding pocket of these kinases. nih.gov

Metabolic Stability and Permeability Studies (excluding human data)

The metabolic fate of a compound is a critical aspect of its preclinical evaluation. For morpholine-containing structures, the ring itself can be a site of metabolism. In many cases, the morpholine moiety undergoes oxidation, often mediated by cytochrome P450 enzymes like CYP3A4, which can lead to the formation of a morpholine lactone or lactam. sci-hub.se

To enhance metabolic stability, researchers have developed structural analogs. Studies comparing different heterocyclic rings found that replacing a morpholine with an oxetane (B1205548) could lead to a more metabolically stable compound with less lipophilicity. sci-hub.se In another study aimed at developing stable mTOR inhibitors, a novel compound featuring a tetrahydro-2H-pyran (THP) ring as a morpholine isostere was found to be more stable than its morpholine-containing predecessor in a metabolic stability assay using human hepatocytes. nih.gov After oral administration to rats, this THP-containing compound demonstrated high concentrations in both plasma and brain, indicating excellent oral bioavailability and permeability. nih.gov

In vitro assays are standard for early-stage assessment of metabolic stability. A common method involves incubating the compound with rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes. frontiersin.org The percentage of the parent drug remaining after a set time is measured to calculate its metabolic half-life (t½). frontiersin.org

Table 1: Example of In Vitro Metabolic Stability Assay Design

Parameter Description
System Rat Liver Microsomes
Compound Concentration 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Incubation Time 15 minutes
Incubation Temperature 37°C
Analysis Method LC/MS
Calculated Value Half-life (t½)

This table illustrates a typical experimental setup for assessing metabolic stability in preclinical research, as described in the literature. frontiersin.org

Applications in Agricultural Chemistry (e.g., as fungicides, pest control agents)

Morpholine derivatives are well-established in agricultural chemistry, primarily for their potent antifungal properties. e3s-conferences.org A number of morpholine-based compounds have been successfully commercialized as systemic fungicides for use on a wide range of crops, especially cereals. sci-hub.sebcpc.org Their primary use is to control powdery mildew diseases. bcpc.org

The mechanism of action for these fungicides involves the inhibition of sterol biosynthesis in fungi, which is a different target than that of some other fungicide classes like azoles. bcpc.orgwikipedia.org This makes them valuable tools in fungicide resistance management programs. Because they act on multiple sites within the synthesis pathway, the development of resistance in fungal populations is considered to be a low risk. bcpc.org

Beyond their role as fungicides, some morpholine-based compositions have been developed for insect control. google.com For example, an insecticidal composition containing an epoxy morpholine combined with a biological insecticide like abamectin (B1664291) has been shown to have a synergistic effect against pests such as the pear psylla and melon thrips. google.com

Table 2: Examples of Morpholine Derivatives in Agricultural Use

Compound Name Class Primary Use Mechanism of Action
Fenpropimorph Morpholine Fungicide Inhibitor of sterol biosynthesis
Tridemorph Morpholine Fungicide Inhibitor of sterol biosynthesis
Aldimorph Morpholine Fungicide Inhibitor of sterol biosynthesis
Dodemorph Morpholine Fungicide Inhibitor of sterol biosynthesis

This table lists several morpholine derivatives used commercially as agricultural fungicides. nih.govbcpc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Abamectin
Aldimorph
Dodemorph
Fenpropimorph
LY294002
Tridemorph
3,6-dihydro-2H-pyran (DHP)
Tetrahydro-2H-pyran (THP)

Conclusion and Future Research Directions

Summary of Key Academic Findings for 4-(2,6-Dibromobenzyl)morpholine

Currently, there is a notable scarcity of specific academic literature and research findings directly pertaining to this compound. While the parent morpholine (B109124) ring is a well-established pharmacophore and a versatile building block in medicinal chemistry, the specific substitution pattern of a 2,6-dibromobenzyl group has not been extensively investigated. e3s-conferences.org The morpholine moiety is known to enhance the potency and pharmacokinetic properties of molecules. e3s-conferences.org

General studies on halogenated and benzyl-substituted morpholine derivatives suggest that such compounds can exhibit a range of biological activities. For instance, halogenated morpholine derivatives have been explored for their potential as tyrosinase inhibitors. nih.gov Furthermore, various substituted morpholine derivatives have been synthesized and evaluated for their potential as anticancer and CNS-active agents. nih.govnih.gov However, without direct studies on this compound, its specific biological profile and chemical properties remain largely speculative.

Unanswered Questions and Research Gaps

The primary research gap is the absence of dedicated studies on this compound. This encompasses a lack of information on its fundamental chemical and physical properties, spectroscopic data, and perhaps most importantly, its biological activity. Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What is the precise three-dimensional structure and conformational dynamics of the molecule?

What are its key physicochemical properties, such as solubility, lipophilicity, and metabolic stability?

Does this compound exhibit any significant biological activity, for example, as an enzyme inhibitor, receptor ligand, or antimicrobial agent?

What is the structure-activity relationship (SAR) for this class of di-halogenated benzylmorpholines?

Addressing these questions through targeted research is crucial to understanding the potential of this compound.

Proposed Future Synthetic Strategies for Advanced Analogues

To explore the potential of the this compound scaffold, the development of efficient and versatile synthetic strategies for advanced analogues is paramount. Building upon established methods for the synthesis of morpholine derivatives, several approaches can be proposed.

A plausible synthetic route to this compound itself would likely involve the reaction of morpholine with 2,6-dibromobenzyl bromide. This is a standard nucleophilic substitution reaction.

For the creation of a library of advanced analogues, the following strategies could be employed:

Variation of the Benzyl (B1604629) Ring Substitution: The bromine atoms at the 2 and 6 positions could be replaced with other halogens (chlorine, fluorine) or with different electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity.

Modification of the Morpholine Ring: Introduction of substituents at various positions on the morpholine ring could influence the compound's stereochemistry and pharmacokinetic properties. organic-chemistry.org

Linker Modification: While the current structure has a direct benzyl-morpholine linkage, introducing different linker groups (e.g., amides, esters, ethers) between the aromatic ring and the morpholine moiety could lead to novel compounds with altered properties.

These synthetic efforts would be instrumental in building a diverse chemical library for biological screening and establishing a comprehensive SAR.

Analogue Type Proposed Synthetic Modification Rationale
Halogen VariationReplacement of bromine with chlorine or fluorine.To investigate the effect of halogen identity and electronegativity on activity.
Ring SubstitutionIntroduction of alkyl or aryl groups on the morpholine ring.To explore steric effects and modify lipophilicity.
Linker ModificationInsertion of an amide or ether linkage.To alter flexibility and hydrogen bonding potential.

Emerging Research Avenues in Chemical Biology and Material Science for the Compound Class

The unique structural features of this compound and its potential analogues open up several intriguing research avenues in both chemical biology and material science.

In chemical biology , the di-bromo-substitution pattern on the benzyl ring presents an interesting handle for various applications. Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. This could be exploited in the design of specific enzyme inhibitors or receptor ligands. Furthermore, the presence of two bromine atoms could influence the compound's metabolic stability and membrane permeability, which are critical aspects of drug development. nih.gov

In the realm of material science , the morpholine moiety is known to be a component in the synthesis of polymers and resins, acting as a curing agent or stabilizer. e3s-conferences.org The introduction of the dibromobenzyl group could impart flame-retardant properties to these materials, as organobromine compounds are widely used for this purpose. The potential for these compounds to self-assemble into ordered structures could also be explored for applications in crystal engineering and the development of novel organic materials.

Potential for Derivatization Towards Specific Research Probes

High-quality chemical probes are invaluable tools for dissecting biological pathways and validating new drug targets. nih.gov The this compound scaffold holds promise for the development of such probes.

Derivatization strategies could focus on introducing functionalities that allow for:

Affinity-Based Probes: Incorporation of a reactive group, such as a photo-activatable crosslinker or an electrophilic warhead, could enable the covalent labeling of protein targets. This would be instrumental in target identification and validation studies.

Fluorescent Probes: Attachment of a fluorophore to the scaffold would allow for the visualization of the compound's subcellular localization and its interaction with biological targets using fluorescence microscopy techniques.

Biotinylated Probes: The addition of a biotin (B1667282) tag would facilitate the purification of protein-ligand complexes using affinity chromatography, a key step in target identification proteomics.

By systematically applying these derivatization strategies, a suite of powerful research probes could be generated from the this compound core, enabling a deeper understanding of its potential biological roles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2,6-Dibromobenzyl)morpholine?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl halides (e.g., 2,6-dibromobenzyl bromide) can react with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like THF or DMF. Reaction progress is monitored via TLC or LC-MS, followed by purification via column chromatography. Similar protocols for benzylmorpholine analogs emphasize controlling stoichiometry and reaction time to minimize byproducts like di-substituted derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key methods include:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and purity. Aromatic protons in the 2,6-dibromo-benzyl group appear as distinct splitting patterns (~7.0–7.5 ppm), while morpholine protons resonate at δ 2.5–3.5 ppm.
  • Raman/IR Spectroscopy : Assigns vibrational modes (e.g., C-Br stretches at ~550 cm⁻¹, morpholine ring vibrations at 1100–1200 cm⁻¹). Pressure-dependent IR/Raman studies can reveal conformational changes, as seen in related morpholine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br²⁷/⁸¹ doublets) .

Advanced Research Questions

Q. How do high-pressure conditions affect the vibrational modes and phase behavior of this compound?

Answer: High-pressure Raman/IR studies (e.g., 0–3.5 GPa diamond anvil cell) show pressure-induced phase transitions. For example:

  • Mode Splitting : C-H stretching modes (2980–3145 cm⁻¹) split or merge at thresholds (e.g., 0.7, 1.7, 2.5 GPa), indicating conformational or crystalline rearrangements.
  • dω/dp Analysis : Discontinuities in pressure-dependent frequency shifts suggest weak intermolecular interactions (e.g., van der Waals forces) dominating over covalent bonds. Complementary techniques like X-ray diffraction under pressure are recommended to resolve structural changes .

Q. What methodologies are used to evaluate this compound's inhibitory activity against cytochrome P450 enzymes?

Answer:

  • In Vitro Assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP2A13) and probe substrates (e.g., coumarin). Monitor metabolite formation via HPLC or fluorescence.
  • Structure-Activity Relationship (SAR) : Compare inhibition potency with analogs (e.g., 4-(2-chlorobenzyl)morpholine) to identify halogen-dependent interactions.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites, highlighting key residues (e.g., π-π stacking with aromatic moieties) .

Q. How can computational modeling resolve contradictions in experimental data for this compound’s electronic properties?

Answer: Discrepancies in UV-Vis or NMR shifts may arise from solvent effects or tautomerism. Mitigation strategies include:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electronic transitions or 13^{13}C chemical shifts.
  • Solvent Models : Use PCM (Polarizable Continuum Model) to simulate solvent interactions and validate against experimental spectra.
  • Conformational Sampling : MD simulations (e.g., AMBER) explore rotamer populations affecting spectroscopic data .

Methodological Notes

  • Pressure Studies : For phase transitions, combine Raman/IR with dielectric spectroscopy to correlate vibrational changes with dielectric constant shifts .
  • Enzyme Assays : Include positive controls (e.g., ketoconazole for CYP3A4) and assess time-dependent inhibition to rule out non-specific binding .
  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields of halogenated morpholine derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.